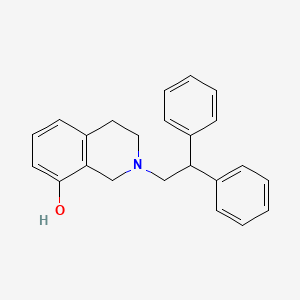
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a tetrahydroisoquinoline core with a diphenylethyl substituent at the 2-position and a hydroxyl group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Introduction of the Diphenylethyl Group: The diphenylethyl group can be introduced via Friedel-Crafts alkylation, where diphenylethyl chloride reacts with the tetrahydroisoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl group at the 8-position can be introduced through selective oxidation using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the aromatic ring using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, osmium tetroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acids (aluminum chloride).
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dehydroxylated or fully reduced compounds.
Substitution: Formation of nitro, halo, or other substituted derivatives.
Scientific Research Applications
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The diphenylethyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl group at the 8-position.
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinolin-6-ol: Hydroxyl group at a different position.
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinolin-8-one: Contains a ketone instead of a hydroxyl group.
Uniqueness
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is unique due to the specific positioning of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the diphenylethyl group also imparts distinct hydrophobic characteristics, enhancing its interaction with hydrophobic regions in biological targets.
Properties
CAS No. |
827309-93-3 |
|---|---|
Molecular Formula |
C23H23NO |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(2,2-diphenylethyl)-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C23H23NO/c25-23-13-7-12-20-14-15-24(17-22(20)23)16-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,21,25H,14-17H2 |
InChI Key |
PBISILKPDQUPBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=CC=C2O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


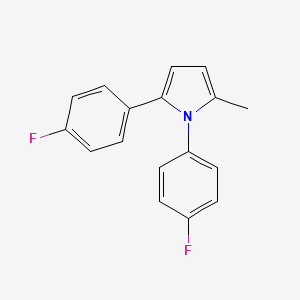
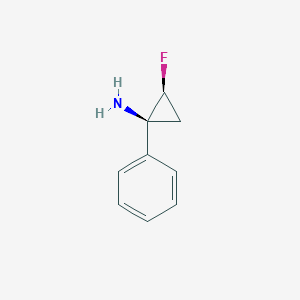
![N-Methyl-N'-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B14206401.png)
![1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14206407.png)
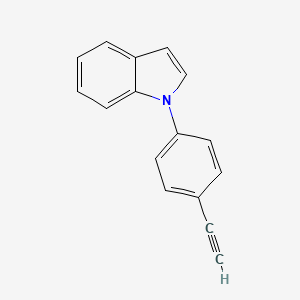
![N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium](/img/structure/B14206429.png)
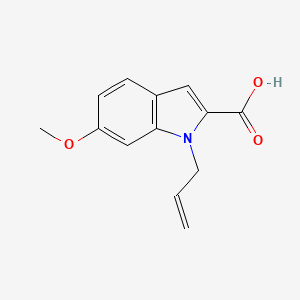
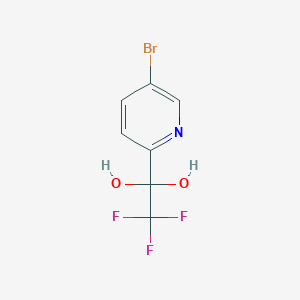
![5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide](/img/structure/B14206451.png)

![5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine](/img/structure/B14206473.png)
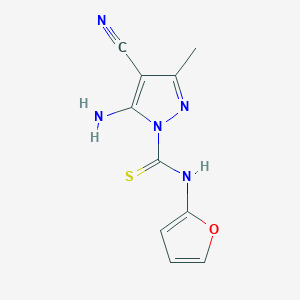
![2,2'-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid)](/img/structure/B14206479.png)
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dithione](/img/structure/B14206487.png)
